molecular formula C19H20F2N4O2 B2820384 1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 2034593-33-2

1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2820384
CAS No.: 2034593-33-2
M. Wt: 374.392
InChI Key: TUEMGQZRGVSYNO-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS 2034593-33-2) is a complex synthetic compound with a molecular formula of C19H20F2N4O2 and a molecular weight of 374.38 g/mol . This piperazine derivative features a fused pyrazolo[1,5-a]pyridine ring system, a structural motif of significant interest in medicinal chemistry . Compounds within this class are frequently investigated as key scaffolds in the development of novel kinase inhibitors . Specifically, substituted pyrazolo[1,5-a]pyridine compounds have been described in scientific literature and patents as potent RET kinase inhibitors, which are a promising target for anticancer therapeutic development . The presence of the 3,4-difluorobenzoyl group and the carbonyl-linked piperazine moiety are characteristic of molecules designed to interact with enzyme active sites, suggesting potential for this compound in biochemical and pharmacological research . Researchers can utilize this chemical as a valuable building block or reference standard in hit-to-lead optimization campaigns and for probing kinase-related signaling pathways. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c20-15-5-4-13(11-16(15)21)18(26)23-7-9-24(10-8-23)19(27)14-12-22-25-6-2-1-3-17(14)25/h4-5,11-12H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEMGQZRGVSYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Difluorobenzoyl Group: This step often involves acylation reactions using 3,4-difluorobenzoyl chloride and a suitable base.

    Coupling with Piperazine: The final step involves coupling the pyrazolo[1,5-a]pyridine derivative with piperazine under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-difluorobenzoyl)piperazine: Shares the difluorobenzoyl group but lacks the pyrazolo[1,5-a]pyridine moiety.

    4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine: Contains the pyrazolo[1,5-a]pyridine moiety but lacks the difluorobenzoyl group.

Uniqueness

1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(3,4-Difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a piperazine ring and a pyrazolo[1,5-a]pyridine moiety. Its molecular formula is C19H18F2N4O2C_{19}H_{18}F_{2}N_{4}O_{2} with a molecular weight of 372.37 g/mol. The presence of fluorine substituents may enhance its bioactivity by influencing lipophilicity and receptor interactions.

Research indicates that the compound may exhibit various modes of action through interactions with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interfere with tyrosinase activity, which is crucial in melanin production and can impact skin pigmentation disorders .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains, although further investigations are needed to elucidate the precise mechanisms involved.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds or derivatives that share structural similarities with this compound:

  • Tyrosinase Inhibition : A study evaluated various piperazine derivatives for their inhibitory effects on Agaricus bisporus tyrosinase. Compounds structurally related to our target showed significant inhibition with IC50 values in the low micromolar range. This suggests that similar mechanisms could be expected for our compound .
  • Cytotoxicity Assessments : In vitro assays conducted on cell lines have demonstrated that certain derivatives exhibit low cytotoxicity while effectively inhibiting enzyme activity. This highlights the potential therapeutic window for compounds like this compound in treating diseases linked to excessive melanin production without harming healthy cells .
  • Antimicrobial Activity : Related compounds have been tested for their antimicrobial properties against various pathogens. These findings suggest that structural modifications can lead to enhanced bioactivity against resistant strains of bacteria .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Tyrosinase InhibitionSignificant inhibition (IC50 in low µM)
AntimicrobialActivity against specific strains
CytotoxicityLow cytotoxicity observed

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3,4-difluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyridine core via cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, 1-(3,4-difluorobenzoyl)piperazine can be prepared by reacting piperazine with 3,4-difluorobenzoyl chloride in a polar aprotic solvent (e.g., DCM) at 0–25°C .
  • Step 3 : Conjugation of the two fragments using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    Critical Factors : Reaction temperature, solvent choice (e.g., DCM for solubility), and stoichiometric ratios to minimize side products. Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., fluorobenzoyl protons at δ 7.3–7.8 ppm; pyrazolo-pyridine protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ~370.36 g/mol for C19_{19}H16_{16}F2_2N4_4O2_2) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, though limited by crystal growth challenges in fused-ring systems .

Advanced Research Questions

Q. What are the key challenges in designing experiments to assess this compound’s biological activity?

  • Target Selection : Prioritize targets based on structural analogs (e.g., pyrazolo-pyridines often modulate kinases or GPCRs) . Use computational docking (AutoDock Vina) to predict binding affinities to receptors like adenosine A2A_{2A} or serotonin 5-HT6_6 .
  • Bioassay Design :
    • In vitro : Enzyme inhibition assays (IC50_{50} determination) with ATP-dependent kinases .
    • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Data Interpretation : Account for solubility limitations (DMSO stock solutions ≤10 mM) and potential off-target effects via counter-screening .

Q. How can researchers resolve contradictions in reported activity data for similar compounds?

  • Source Analysis : Compare purity levels (HPLC ≥95% vs. lower grades) and synthetic methods (e.g., triazole vs. amide linkages) .
  • Meta-Analysis : Aggregate data from analogs (e.g., pyrazolo-pyrimidines with IC50_{50} values spanning 0.1–10 µM) to identify structure-activity trends .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., 37°C, 5% CO2_2) with positive controls (e.g., staurosporine for kinase inhibition) .

Q. What methodological strategies optimize stability and solubility for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes to enhance aqueous solubility .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of hydrolysis or oxidation byproducts .
  • Dosing : Administer via intravenous (IV) or intraperitoneal (IP) routes to bypass first-pass metabolism, with pharmacokinetic profiling (Cmax_{max}, t1/2_{1/2}) .

Structural and Mechanistic Insights

Q. How does the 3,4-difluorobenzoyl group influence pharmacodynamic properties?

  • Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity, enhancing interactions with catalytic lysine residues in kinase active sites .
  • Metabolic Stability : Fluorination reduces oxidative metabolism by CYP450 enzymes, prolonging half-life in vivo .
  • Comparative Data : Analogous 2,6-difluorobenzoyl derivatives show 2–3x higher potency than non-fluorinated counterparts in kinase inhibition assays .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) to immobilized receptors .
  • Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding modes .

Key Recommendations for Researchers

  • Prioritize purity validation (HPLC, elemental analysis) to minimize batch-to-batch variability .
  • Use synchrotron-based XRD for challenging crystallography studies on fused-ring systems .
  • Explore proteomics profiling (e.g., phosphoproteomics) to identify off-target effects in cellular models .

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